8-Methoxy-5-nitroquinoline
Overview
Description
8-Methoxy-5-nitroquinoline (8-MNQ) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 8-MNQ is a quinoline derivative that possesses a unique chemical structure, making it an attractive molecule for drug discovery and development. In
Scientific Research Applications
Proteomics Research
8-Methoxy-5-nitroquinoline is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound can be used to study protein interactions, modifications, and localization .
Medicinal Chemistry
Quinoline motifs, such as 8-Methoxy-5-nitroquinoline, are essential in several pharmacologically active heterocyclic compounds . They have various applications in medicinal and industrial chemistry .
Green Chemistry
There is a societal expectation that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Quinoline motifs, including 8-Methoxy-5-nitroquinoline, can contribute to this goal .
Antimicrobial Agent
8-Hydroxy-5-nitroquinoline, a similar compound to 8-Methoxy-5-nitroquinoline, is an effective antimicrobial agent . It’s possible that 8-Methoxy-5-nitroquinoline may have similar properties.
Anti-cancer Agent
8-Hydroxy-5-nitroquinoline is also an effective anti-cancer agent . Given the structural similarity, 8-Methoxy-5-nitroquinoline could potentially have anti-cancer properties as well.
Synthesis of Novel Compounds
8-Methoxy-5-nitroquinoline can be used in the synthesis of novel compounds . For example, it can be used in the synthesis of 2-tert-butyl-5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines .
Mechanism of Action
Mode of Action:
The mode of action likely involves several mechanisms:
- Antibacterial Activity : 8-Methoxy-5-nitroquinoline may complex with metal ions vital for bacterial growth, disrupting essential cellular processes .
- Antimalarial Activity : It inhibits Plasmodium falciparum, the causative agent of malaria, both in vitro and in animal models . The exact molecular interactions remain to be elucidated.
- Antifungal Activity : The compound shows promising activity against Candida species, Cryptococcus neoformans, and Aspergillus fumigatus . It may interfere with fungal cell wall synthesis or other critical pathways.
- Antileishmanial Activity : 8-Methoxy-5-nitroquinoline exhibits comparable activity to standard antileishmanial drugs . Its precise target(s) in Leishmania parasites require further investigation.
Result of Action:
The compound’s action likely leads to:
- Reduced Pathogen Load : In vivo studies demonstrate efficacy against drug-resistant Plasmodium and Leishmania infections .
Action Environment:
Environmental factors, such as pH, temperature, and host immune response, may influence the compound’s efficacy and stability
properties
IUPAC Name |
8-methoxy-5-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-5-4-8(12(13)14)7-3-2-6-11-10(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUICZSFZAWPHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355643 | |
Record name | 8-methoxy-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-5-nitroquinoline | |
CAS RN |
17012-47-4 | |
Record name | 8-Methoxy-5-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17012-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-methoxy-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 8-Methoxy-5-nitroquinoline in the synthesis of arnoamines A and B?
A: 8-Methoxy-5-nitroquinoline serves as the crucial starting material in the synthesis of arnoamines A and B. [] Researchers utilized this compound as a building block due to its structural similarities with the target pyridoacridine alkaloids. The synthesis involved a series of chemical transformations, including a key step involving 8-Methoxy-5-nitroquinoline, ultimately leading to the successful creation of arnoamines A and B.
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